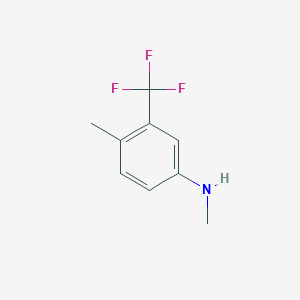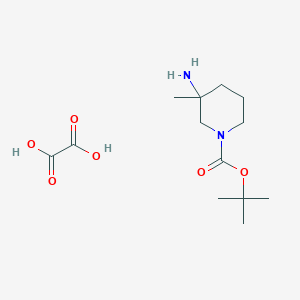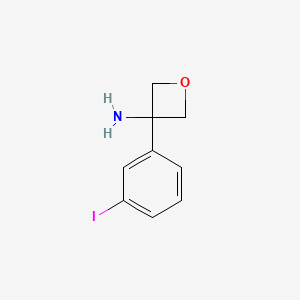![molecular formula C10H6Cl2F2O3 B12341558 (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B12341558.png)
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its structure includes a prop-2-enoic acid moiety substituted with dichloro and difluoromethoxy groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid typically involves several steps, starting from commercially available precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Applications De Recherche Scientifique
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
Sulfur compounds: Compounds containing sulfur that exhibit similar reactivity patterns.
Uniqueness
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H6Cl2F2O3 |
|---|---|
Poids moléculaire |
283.05 g/mol |
Nom IUPAC |
(E)-3-[2,4-dichloro-3-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-3-1-5(2-4-7(15)16)8(12)9(6)17-10(13)14/h1-4,10H,(H,15,16)/b4-2+ |
Clé InChI |
YHAWDEOEGZQFQF-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1/C=C/C(=O)O)Cl)OC(F)F)Cl |
SMILES canonique |
C1=CC(=C(C(=C1C=CC(=O)O)Cl)OC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)

![(8S)-2-chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341520.png)
![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)

![(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B12341540.png)
![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)


![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
